
6-Hydroxy-trans,trans-2,4-hexadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-trans,trans-2,4-hexadienal (HHE) is a reactive lipid electrophile that is generated through the oxidation of polyunsaturated fatty acids (PUFAs). HHE has been found to play a significant role in various biological processes, including inflammation, apoptosis, and cancer cell growth.
Wissenschaftliche Forschungsanwendungen
Hematotoxic Effects of 6-Hydroxy-trans,trans-2,4-hexadienal
- Abstract : 6-Hydroxy-trans,trans-2,4-hexadienal (CHO-M-OH), a metabolite of trans,trans-muconaldehyde, exhibits hematotoxic effects in mice. It inhibits iron uptake in erythroid cells and alters white blood cell counts at certain dosages, indicating its potential role in benzene toxicity (Zhang et al., 1995).
Adduct Formation with Deoxyguanosine
- Abstract : trans-4-Hydroxy-2-hexenal, a reactive metabolite, forms diastereomeric adducts with deoxyguanosine in vitro. These adducts suggest possible mechanisms for 4-hydroxyalkenal and pyrrolizidine alkaloid genotoxicity (Winter, Segall, & Haddon, 1986).
Synthesis of Pheromone via Palladium-Catalyzed Reactions
- Abstract : The synthesis of pheromone of the carpenter bee is achieved through a palladium-catalyzed reaction sequence applied to (E,Z)-2,4-hexadiene and (E,E)-2,4-hexadiene (Bäckvall, Byström, & Nyström, 1985).
Mutagenicity of Trans, Trans-Muconaldehyde Metabolites
- Abstract : Trans, trans-Muconaldehyde (MUC) and its metabolites, including 6-hydroxy-trans,trans-2,4-hexadienal, demonstrate mutagenic activity in Chinese hamster V79 cells. The reactivity towards glutathione suggests that alkylating potential is important in the genotoxicity of these compounds (Chang et al., 1994).
Metabolism in Mouse Liver
- Abstract : In mouse liver, trans, trans-muconaldehyde is reduced to 6-hydroxy-trans,trans-2,4-hexadienal (OH/CHO) and further to 1,6-dihydroxy-trans,trans-2,4-hexadiene (OH/OH). The main enzymes responsible are alcohol dehydrogenase (Adh1) and aldehyde reductase AKR1A4 (Short et al., 2006).
Impact on T Leukemia Cells
- Abstract : The concentration of 4-hydroxy-2,3 trans-nonenal, derived from lipid peroxidation, inversely correlates with the growth rate of T leukemia cells. Its nuclear localization and concentration are measured in leukemic cells, suggesting its role in cell proliferation and differentiation (Calonghi et al., 2004).
Synthesis of Trans-1,4-Hexadiene
- Abstract : Trans-1,4-Hexadiene, important in functionalizable polymers, is synthesized through a rhodium-catalyzed codimerization of 1,3-butadiene and ethylene. A new combination of a rhodium catalyst with a polyethylene glycol-water solvent system results in high yield and selectivity (Behr & Miao, 2005).
Metabolism Pathways in Mouse Liver Cytosol
- Abstract : The metabolism of trans,trans-muconaldehyde (MUC) in mouse liver cytosol results in two end products, one of which is 6-hydroxy-trans,trans-2,4-hexadienal. The metabolite formation suggests a complex metabolic pathway for MUC, involving both oxidation and reduction processes (Zhang et al., 2005).
Potential DNA Adduct Marker by Trans-4-Hydroxy-2-nonenal
- Abstract : Trans-4-Hydroxy-2-nonenal, a major product of lipid peroxidation, forms adducts with deoxyguanosine under physiological conditions. These findings suggest trans-4-hydroxy-2-nonenal's DNA damaging potential and its role in assessing potential DNA damage related to lipid peroxidation (Sodum & Chung, 1988).
Comparative Study on n-3 PUFA Oxidation Products
- Abstract : Trans-4-Hydroxy-2-hexenal (HHE), a product of n-3 PUFA oxidation, is compared with trans-4-hydroxy-2-nonenal (HNE). HHE shows different adduction targets and detoxification pathways, indicating its distinct biochemistry and cell biology (Long & Picklo, 2010).
Defense-Related Gene Induction by C6-Volatiles
- Abstract : C6-volatiles, including aldehydes like trans-2-hexenal, induce defense-related genes in Arabidopsis seedlings. These volatiles act as wound signals in plants, inducing a subset of genes involved in the plant's defense response (Bate & Rothstein, 1998).
Eigenschaften
CAS-Nummer |
141812-70-6 |
|---|---|
Produktname |
6-Hydroxy-trans,trans-2,4-hexadienal |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(2E,4E)-6-hydroxyhexa-2,4-dienal |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6-8/h1-5,8H,6H2/b3-1+,4-2+ |
InChI-Schlüssel |
PCYZGEHNECVSCF-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C=C/C=C/C=O)O |
SMILES |
C(C=CC=CC=O)O |
Kanonische SMILES |
C(C=CC=CC=O)O |
Synonyme |
(E,E)-6-hydroxyhexa-2,4-dienal 6-hydroxy-2,4-hexadienal 6-hydroxy-trans,trans-2,4-hexadienal 6-hydroxyhexa-2,4-dienal CHO-M-OH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




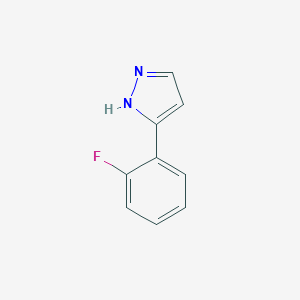
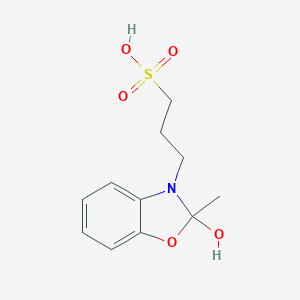

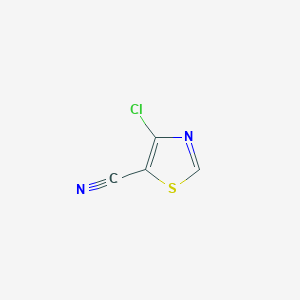

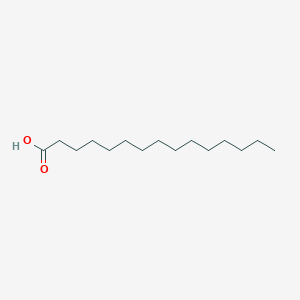
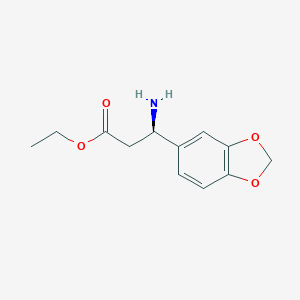



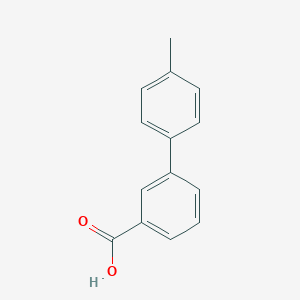

![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)